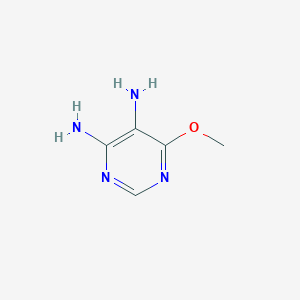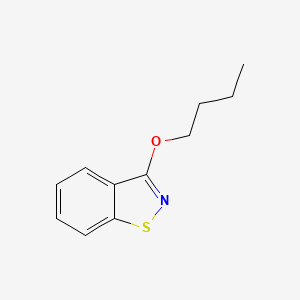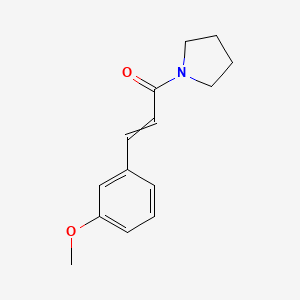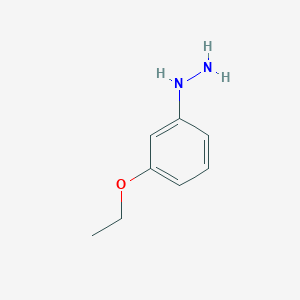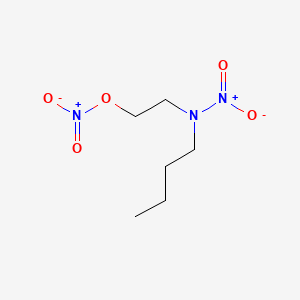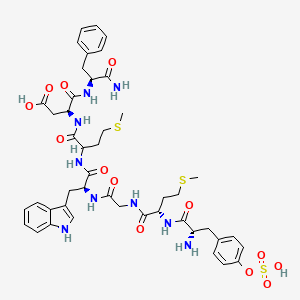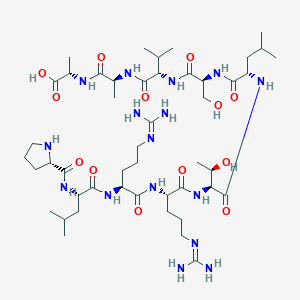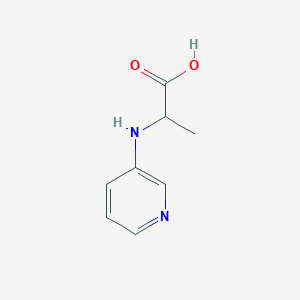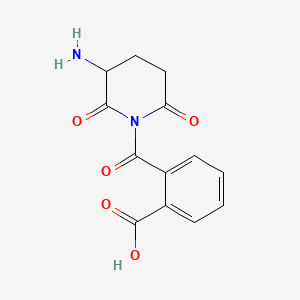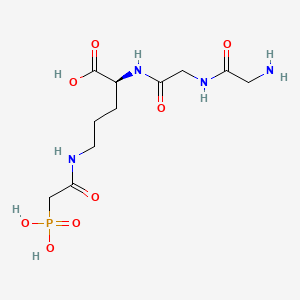
Glycyl-glycyl-delta-N-(phosphonoacetyl)ornithine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[[2-[(2-amino-1-oxoethyl)amino]-1-oxoethyl]amino]-5-[(1-oxo-2-phosphonoethyl)amino]pentanoic acid is a peptide.
Applications De Recherche Scientifique
Antibacterial Effects
- Inhibition of Escherichia coli L-Ornithine Carbamoyltransferase : Glycyl-glycyl-delta-N-(phosphonoacetyl)ornithine is designed to exploit the oligopeptide permease system of Escherichia coli. It effectively inhibits L-ornithine carbamoyltransferase in E. coli, acting as a bacteriostatic agent at high concentrations. This inhibition is achieved through the tripeptide being split in the cell, allowing for effective inhibition by N-delta-(phosphonoacetyl)-L-ornithine (Penninckx & Gigot, 1979).
Metabolic Impact in Mammals
- Effects on Growth and Metabolism in Rats : Glycyl-glycyl-delta-N-(phosphonoacetyl)ornithine, when administered to rat pups, significantly impacted growth. It reduced serum citrulline and arginine while increasing ornithine. This effect on amino acid metabolism highlights its potential for affecting growth and metabolic processes in mammals (Hoogenraad et al., 1985).
Enzymatic Activity Studies
Inhibition of Ornithine Carbamoyltransferase : Glycyl-glycyl-delta-N-(phosphonoacetyl)ornithine is a powerful inhibitor of ornithine carbamoyltransferase, demonstrating its potential as a tool for understanding carbamoyl-phosphate metabolism and regulation in ureotelic animals (Mori et al., 1977).
Impact on Gene Expression in Yeast : In Saccharomyces cerevisiae, this compound induced arginine limitation, causing increased expression of certain genes. This effect was dependent on GCN4 protein, suggesting a method for studying amino acid limitation effects on gene expression (Kinney & Lusty, 1989).
Structural and Mechanistic Insights
- Role in Post-translational Modification : Research on N-Acetyl-L-ornithine transcarbamylase, an enzyme relevant in arginine biosynthesis in pathogens, revealed that Glycyl-glycyl-delta-N-(phosphonoacetyl)ornithine helps understand the enzyme's structure and its post-translational modifications. This has implications for targeting specific enzymes in pathogen control (Li et al., 2010).
Applications in Disease Research
Exploring Treatment Approaches for Retinal Diseases : The compound's potential in modulating amino acid concentrations was considered for treatment strategies in gyrate atrophy of the choroid and retina, a condition involving ornithine-delta-aminotransferase deficiency (Valle et al., 1981).
Study of Citrulline and Urea Synthesis : Its use in studying the inhibition of citrulline synthesis in rat liver mitochondria and urea synthesis in hepatocytes provides insights into metabolic processes relevant to certain diseases (Hoogenraad et al., 1979).
Propriétés
Numéro CAS |
71491-24-2 |
|---|---|
Nom du produit |
Glycyl-glycyl-delta-N-(phosphonoacetyl)ornithine |
Formule moléculaire |
C11H21N4O8P |
Poids moléculaire |
368.28 g/mol |
Nom IUPAC |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-[(2-phosphonoacetyl)amino]pentanoic acid |
InChI |
InChI=1S/C11H21N4O8P/c12-4-8(16)14-5-9(17)15-7(11(19)20)2-1-3-13-10(18)6-24(21,22)23/h7H,1-6,12H2,(H,13,18)(H,14,16)(H,15,17)(H,19,20)(H2,21,22,23)/t7-/m0/s1 |
Clé InChI |
AVSPMOKNUVRQBF-ZETCQYMHSA-N |
SMILES isomérique |
C(C[C@@H](C(=O)O)NC(=O)CNC(=O)CN)CNC(=O)CP(=O)(O)O |
SMILES |
C(CC(C(=O)O)NC(=O)CNC(=O)CN)CNC(=O)CP(=O)(O)O |
SMILES canonique |
C(CC(C(=O)O)NC(=O)CNC(=O)CN)CNC(=O)CP(=O)(O)O |
Autres numéros CAS |
71491-24-2 |
Séquence |
GGX |
Synonymes |
Gly-Gly-PA-Orn Gly-Gly-PALO glycyl-glycyl-delta-N-(phosphonoacetyl)ornithine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



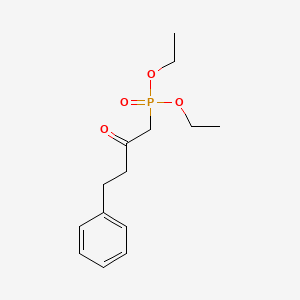
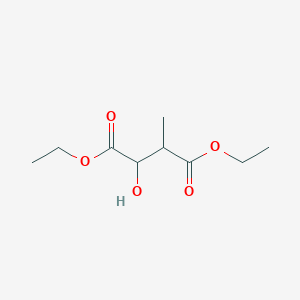
![1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene](/img/structure/B1620085.png)

